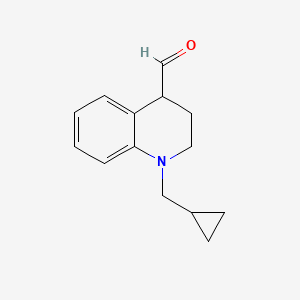
1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-carbaldehyde is an organic compound with a complex structure that includes a cyclopropylmethyl group attached to a tetrahydroquinoline ring, which is further functionalized with a carbaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a cyclopropylmethylamine and a suitable aldehyde, the compound can be formed through a Pictet-Spengler reaction, which involves the cyclization of an iminium ion intermediate.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylmethyl group, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed:
Oxidation: 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reduction: 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-methanol
Substitution: Depending on the nucleophile, products can vary widely, including halogenated, aminated, or thiolated derivatives.
Aplicaciones Científicas De Investigación
1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in synthetic organic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic effects. Compounds with similar structures have shown promise in treating various diseases, and this compound is studied for similar applications.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-carbaldehyde exerts its effects depends on its interaction with molecular targets. It can form covalent or non-covalent bonds with enzymes, receptors, or other proteins, altering their function. The cyclopropylmethyl group can provide steric hindrance, affecting the binding affinity and specificity of the compound. The aldehyde group can form Schiff bases with amines, leading to various biological effects.
Comparación Con Compuestos Similares
1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline: Lacks the aldehyde group, which significantly alters its reactivity and applications.
1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: The carboxylic acid group provides different chemical properties compared to the aldehyde group.
1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-methanol: The alcohol group changes the compound’s solubility and reactivity.
Uniqueness: 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-carbaldehyde is unique due to the presence of both the cyclopropylmethyl and aldehyde groups, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C14H17NO |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
1-(cyclopropylmethyl)-3,4-dihydro-2H-quinoline-4-carbaldehyde |
InChI |
InChI=1S/C14H17NO/c16-10-12-7-8-15(9-11-5-6-11)14-4-2-1-3-13(12)14/h1-4,10-12H,5-9H2 |
Clave InChI |
SICNGCLFBUCVGB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CN2CCC(C3=CC=CC=C32)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




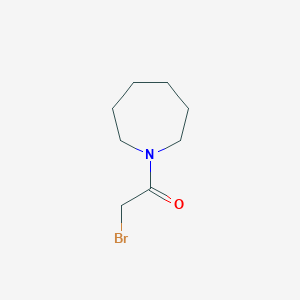
![8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11888087.png)
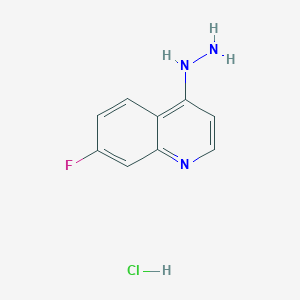

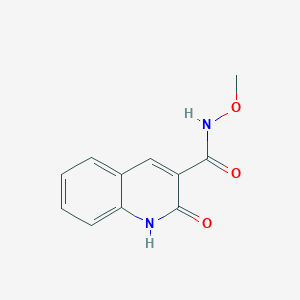
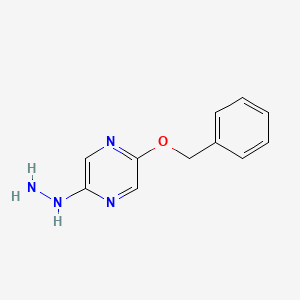



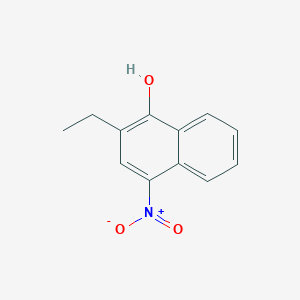
![7-Bromoimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B11888137.png)

